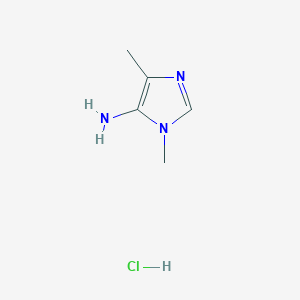
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine, also known as t-Bu-NCO-Py, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 194.25 g/mol. The compound has been used in the synthesis of various polymers, as well as in the synthesis of biologically active compounds such as peptides and proteins. It has also been used in the synthesis of polymers for the production of nanomaterials.
Aplicaciones Científicas De Investigación
Paramagnetic Chelating Ligands
Tert-butyl 2-pyridyl nitroxide radicals, including derivatives with tert-butoxy groups, have shown promise as paramagnetic chelating ligands. These compounds, including pyridine-2,6-diyl bis(tert-butyl nitroxides) derivatives, demonstrate strong magnetic interactions when bonded directly to metals. Their behavior as triplet molecules at room temperature suggests potential in designing new magnetic materials and studying magnetic phenomena in organic compounds (Kawakami, Tonegawa, & Ishida, 2016).
Coordination Chemistry and Luminescence
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been explored for their coordination chemistry. These ligands have found use in creating luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. This exploration suggests potential applications in developing sensors and materials with unique magnetic properties (Halcrow, 2005).
Photocatalytic Degradation of Pollutants
Studies on the photolytic and photocatalytic degradation of pyridine derivatives, including those with tert-butoxy groups, highlight the potential of these compounds in environmental applications. Specifically, they can contribute to the degradation and mineralization of hazardous chemicals in wastewater, offering a path toward more effective water treatment solutions (Stapleton et al., 2010).
Bond Activation and Catalysis
Research into the activation of C-H bonds by metal complexes, including those involving pyridine derivatives with tert-butoxy groups, has implications for organic synthesis and catalysis. These studies contribute to understanding how metal-ligand interactions can facilitate bond activation, offering insights into more efficient catalytic processes (Crosby, Clarkson, & Rourke, 2009).
Solar Energy Conversion
The investigation of pyridine derivatives, including tert-butoxy variants, in dye-sensitized solar cells with copper redox mediators shows how these compounds can enhance solar energy conversion. By affecting charge-transfer rates and improving device stability, these studies pave the way for more efficient solar energy technologies (Ferdowsi et al., 2018).
Propiedades
IUPAC Name |
2-(2-isocyanatoethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11-6-4-5-10(14-11)7-8-13-9-15/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBBZPMKCVJVLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-6-(2-isocyanatoethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

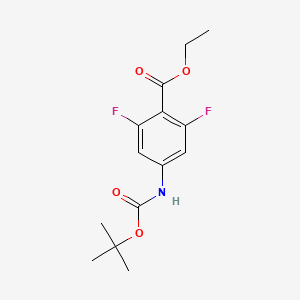
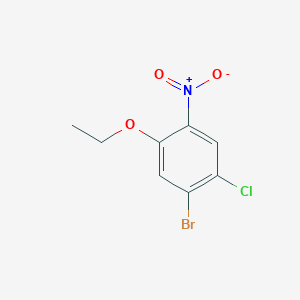
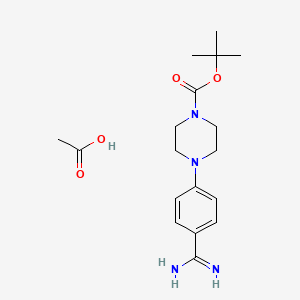
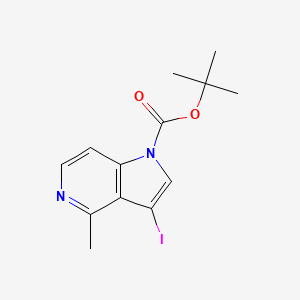
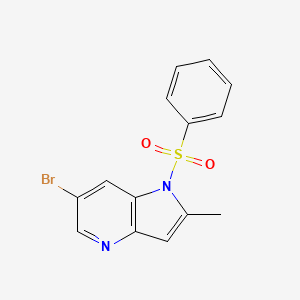
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)
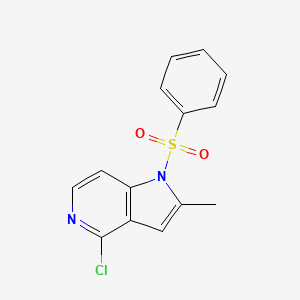
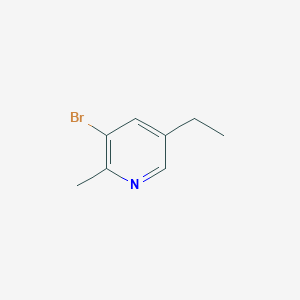
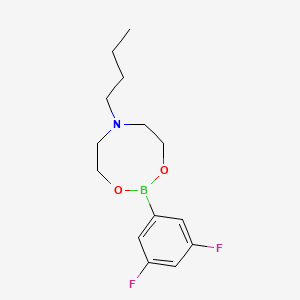
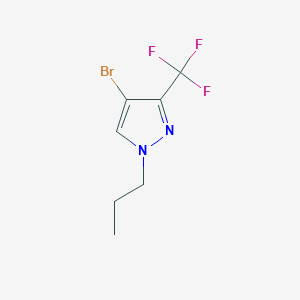
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)
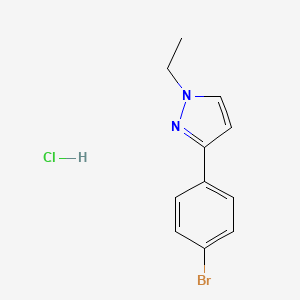
![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)
